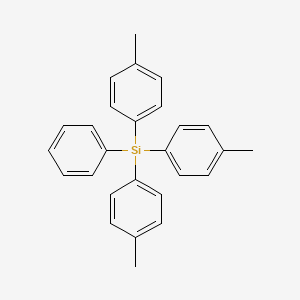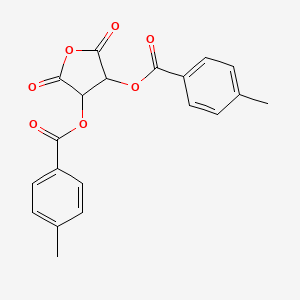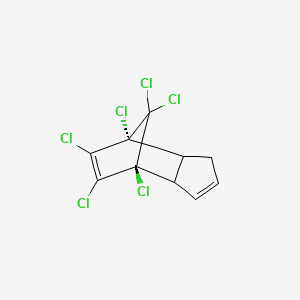
2,4,6-Tris(4-methoxyphenyl)phosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-methoxyphenyl)phosphinine is an organophosphorus compound with the molecular formula C26H23O3P. It is characterized by the presence of three methoxyphenyl groups attached to a central phosphorus atom. This compound is used primarily as a ligand in organometallic chemistry and homogeneous catalysis .
準備方法
The synthesis of 2,4,6-Tris(4-methoxyphenyl)phosphinine typically involves the reaction of phosphorus trichloride with 4-methoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,4,6-Tris(4-methoxyphenyl)phosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the methoxy groups can be replaced by other substituents.
Coupling Reactions: It is suitable for Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling.
Common reagents used in these reactions include palladium catalysts, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,4,6-Tris(4-methoxyphenyl)phosphinine has several applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes.
作用機序
The mechanism by which 2,4,6-Tris(4-methoxyphenyl)phosphinine exerts its effects involves its strong Lewis-basic properties. As a Lewis base, it can donate electron pairs to form stable complexes with metal ions. This property is crucial in its role as a ligand in catalysis, where it facilitates various chemical transformations by stabilizing transition states and intermediates .
類似化合物との比較
2,4,6-Tris(4-methoxyphenyl)phosphinine can be compared with other similar compounds such as:
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound has additional methoxy groups, which can influence its reactivity and stability.
Triphenylphosphine: A widely used ligand in catalysis, but less reactive compared to this compound.
2-(Diphenylphosphino)anisole: Another phosphine ligand with different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric hindrance and electronic effects, making it highly effective in certain catalytic applications.
特性
分子式 |
C26H23O3P |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
2,4,6-tris(4-methoxyphenyl)phosphinine |
InChI |
InChI=1S/C26H23O3P/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20/h4-17H,1-3H3 |
InChIキー |
UXBBFAHCEJIYLP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=PC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


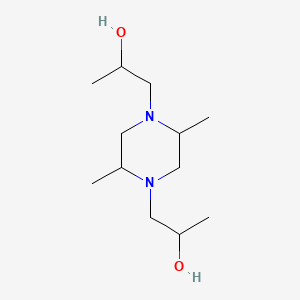
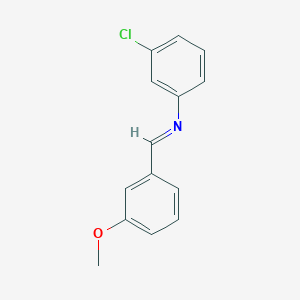
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)
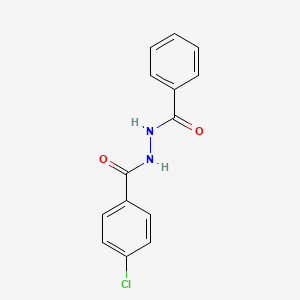
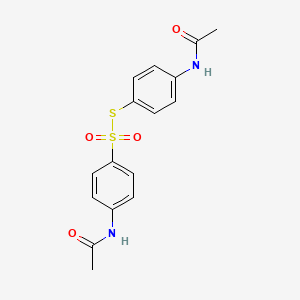

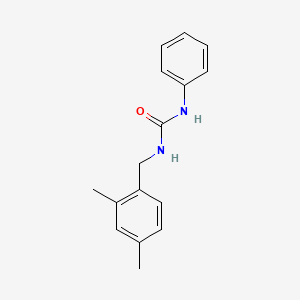
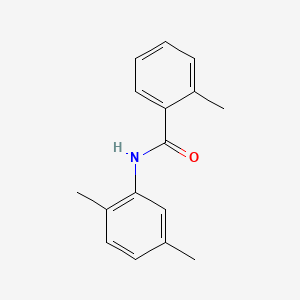

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)
